molecular formula C24H21ClN4O4 B2941346 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 923122-15-0

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2941346
CAS No.: 923122-15-0
M. Wt: 464.91
InChI Key: NSXNMZNSDFIYNU-UHFFFAOYSA-N
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Description

This compound features a pyrido[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and two oxo groups at positions 2 and 2. The ethoxy substituent on the phenyl ring may enhance lipophilicity compared to methoxy or nitro groups, influencing solubility and receptor binding .

Properties

CAS No.

923122-15-0

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.91

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O4/c1-2-33-20-8-4-3-6-18(20)27-21(30)15-28-19-7-5-13-26-22(19)23(31)29(24(28)32)14-16-9-11-17(25)12-10-16/h3-13H,2,14-15H2,1H3,(H,27,30)

InChI Key

NSXNMZNSDFIYNU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the pyrido[3,2-d]pyrimidin-1(2H)-yl core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the chlorobenzyl group: This step may involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrido[3,2-d]pyrimidin-1(2H)-yl intermediate.

    Attachment of the ethoxyphenylacetamide moiety: This can be accomplished through an amide coupling reaction using ethoxyphenylacetic acid and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects and its mechanism of action in treating various diseases.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / Core Structure Substituents / Key Groups Molecular Formula Molecular Weight Notable Properties / Synthesis Insights Reference
Target Compound: Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl, 2-ethoxyphenylacetamide C24H20ClN4O4 (estimated) ~479.89 (calc.) Ethoxy group may improve metabolic stability
2-(3-(4-Chlorobenzyl)-2,4-dioxo-...-dimethoxyphenyl)acetamide 2,5-Dimethoxyphenylacetamide C24H21ClN4O5 480.905 Methoxy groups alter electronic properties
2-(4-Cyclopropyl-1H-triazol-1-yl)-N-(...pyridinyl)acetamide Pyridinyl-pyrimidine core with triazole and cyclopropyl C23H22N8O 450.48 (calc.) 30% synthesis yield; IR confirms N-H/C=O bonds
Thieno[2,3-d]pyrimidine derivatives Thiophene core, chloroacetohydrazide C14H12ClN3OS (example) ~313.78 (calc.) Cytotoxicity reported (IC50: 5.07 µM)
Pyrazolo[3,4-d]pyrimidinone derivatives 2,4-Dichlorophenoxy, 4-methylbenzyl C23H21Cl2N5O3 498.35 Dichlorophenoxy group may enhance halogen bonding
1,3,4-Oxadiazole-bearing acetamide 4-Nitrophenyl, thioether linkage C20H14ClN5O4S2 512.94 (calc.) Nitro group increases electrophilicity

Key Comparative Insights

Substituent Effects on Bioactivity The 2-ethoxyphenyl group in the target compound likely offers a balance between lipophilicity and metabolic stability compared to the 2,5-dimethoxyphenyl analog (higher polarity) or the 4-nitrophenyl group (higher electrophilicity) .

Core Structure Variations Pyrido[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidinone derivatives () exhibit fused heterocyclic systems, which may enhance rigidity and selectivity for specific targets.

Synthesis Challenges

  • Low yields (e.g., 30% in ) highlight the difficulty of introducing triazole or cyclopropyl groups.
  • Acetamide bond formation via chloroacetyl chloride () is a shared synthetic step, suggesting scalability concerns for large-scale production.

Hypothetical Pharmacological Implications

While direct data for the target compound are lacking, structural parallels suggest:

  • Kinase inhibition : Pyrimidine cores with halogenated substituents often target kinases (e.g., BCR-ABL, EGFR) .
  • Solubility : The ethoxy group may improve water solubility compared to methoxy or nitro analogs, critical for oral bioavailability .

Biological Activity

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a pyrido[3,2-d]pyrimidine core and various aromatic substituents that enhance its biological activity. This article will explore the compound's biological activity, including its effects on different biological targets and its potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C23H19ClN4O3C_{23}H_{19}ClN_{4}O_{3}, and it has a molecular weight of approximately 450.88 g/mol. The presence of the 4-chlorobenzyl group and ethoxyphenyl substituents are crucial for its interaction with biological systems.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC23H19ClN4O3C_{23}H_{19}ClN_{4}O_{3}
Molecular Weight450.88 g/mol
Core StructurePyrido[3,2-d]pyrimidine
Key Substituents4-Chlorobenzyl, Ethoxyphenyl

The biological activity of this compound is attributed to its ability to interact with various enzymes and signaling pathways. Preliminary studies indicate that it may inhibit key kinases involved in cell proliferation and survival.

Key Mechanisms Identified:

  • Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting tyrosine kinases, which are critical for cell signaling.
  • Modulation of ERK Pathway : It influences the extracellular regulated protein kinases (ERK) pathway, affecting cellular responses to growth factors.
  • Impact on PI3K/mTOR Pathway : The compound interacts with the phosphatidylinositol-3 kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are vital for cellular metabolism and growth.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis.

Case Study: Cancer Cell Lines

In vitro studies have evaluated the compound's effects on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of G2/M phase arrest
MCF-720Inhibition of tubulin polymerization
A54925Apoptosis induction

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. Preliminary results suggest that it may serve as a lead compound for developing AChE inhibitors.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Selectivity
Acetylcholinesterase (AChE)90Selective over BuChE
Butyrylcholinesterase (BuChE)>1000No significant inhibition

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